molecular formula C9H12BrNO2 B1381190 2-Bromo-5-(3-methoxypropoxy)pyridine CAS No. 1697462-74-0

2-Bromo-5-(3-methoxypropoxy)pyridine

Katalognummer: B1381190
CAS-Nummer: 1697462-74-0
Molekulargewicht: 246.1 g/mol
InChI-Schlüssel: OWZSJIAZNXBBIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(3-methoxypropoxy)pyridine is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(3-methoxypropoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(3-methoxypropoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-bromo-5-(3-methoxypropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-12-5-2-6-13-8-3-4-9(10)11-7-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZSJIAZNXBBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Strategic Utilization of 2-Bromo-5-(3-methoxypropoxy)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-(3-methoxypropoxy)pyridine represents a high-value "privileged structure" in modern drug discovery. Unlike simple halopyridines, this molecule incorporates a specific ether side chain (3-methoxypropoxy) designed to modulate physicochemical properties—specifically aqueous solubility and metabolic stability—while retaining a reactive 2-bromo handle for modular scaffold assembly.

This technical guide provides a comprehensive analysis of its chemical behavior, synthetic pathways, and utility as a solubility-enhancing building block in kinase inhibitor and PROTAC design.

Structural Analysis & Physicochemical Profile

The molecule consists of a pyridine core substituted at the C2 position with a bromine atom and at the C5 position with a 3-methoxypropoxy ether chain.

Electronic Environment
  • C2-Position (Electrophilic Center): The nitrogen atom in the pyridine ring exerts an inductive electron-withdrawing effect (-I), activating the C2 position. The presence of bromine further polarizes this carbon, making it highly susceptible to oxidative addition by transition metals (Pd, Ni) or nucleophilic aromatic substitution (

    
    ) under forcing conditions.
    
  • C5-Position (Electron Rich): The alkoxy group at C5 acts as a strong electron-donating group (+M effect) into the pyridine ring. This electron density renders the ring more electron-rich than a standard 2-bromopyridine, slightly deactivating the C2-Br bond towards

    
     but stabilizing the oxidative addition intermediates in palladium catalysis.
    
The "Solubilizing Tail" (3-Methoxypropoxy)

In medicinal chemistry, the 3-methoxypropoxy group is often employed as a "mini-PEG" mimic.

  • Lipophilicity Modulation: Unlike a simple methoxy group, the propyl spacer adds flexibility and slight lipophilicity, while the terminal methoxy oxygen acts as a hydrogen bond acceptor.

  • Solubility: The ether oxygen atoms disrupt crystal packing lattice energy and interact with water, improving the aqueous solubility of the final drug candidate compared to all-carbon alkyl chains.

Table 1: Estimated Physicochemical Properties

PropertyValue (Est.)Significance
Molecular Formula

Core building block
Molecular Weight 246.10 g/mol Fragment-like space
cLogP ~2.1 - 2.4Optimal for membrane permeability
H-Bond Acceptors 3 (N, O, O)Interacts with solvent/target
H-Bond Donors 0No protic hydrogens
Rotatable Bonds 4High flexibility (entropic penalty potential)

Synthetic Methodology

Since 2-Bromo-5-(3-methoxypropoxy)pyridine is often a custom intermediate, its synthesis is best approached via the O-alkylation of commercially available 6-bromopyridin-3-ol (also known as 2-bromo-5-hydroxypyridine).

Primary Route: Williamson Ether Synthesis

This protocol relies on the nucleophilic attack of the deprotonated phenolate-like oxygen at C5 onto an alkyl halide.

Reagents:

  • Substrate: 6-Bromopyridin-3-ol (CAS: 55717-45-8)

  • Alkylating Agent: 1-Bromo-3-methoxypropane (CAS: 36865-41-5)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (

    
    )
    

Step-by-Step Protocol:

  • Charge: To a dry round-bottom flask under

    
    , add 6-bromopyridin-3-ol (1.0 equiv) and anhydrous DMF (0.5 M concentration).
    
  • Deprotonation: Add

    
     (1.5 equiv). Stir at room temperature for 30 minutes. The solution will likely darken as the anion forms.
    
  • Alkylation: Add 1-bromo-3-methoxypropane (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by LC-MS for the disappearance of the starting phenol (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a pale yellow oil or low-melting solid.

Visualization of Synthesis Logic

Synthesis cluster_conditions Critical Parameters Start 6-Bromopyridin-3-ol (CAS: 55717-45-8) Intermediate Anionic Species (Pyridin-3-olate) Start->Intermediate Cs2CO3, DMF Deprotonation Reagent 1-Bromo-3-methoxypropane (CAS: 36865-41-5) Reagent->Intermediate + Electrophile Product 2-Bromo-5-(3-methoxypropoxy)pyridine (Target) Intermediate->Product 60°C, 4h SN2 Reaction Param1 Anhydrous Conditions (Avoid hydrolysis) Param2 Stoichiometry: 1.2 eq Alkyl Halide

Figure 1: Synthetic workflow for the preparation of the target ether via Williamson ether synthesis.

Reactivity Profile & Applications

The utility of this molecule lies in the C2-Bromine atom.[2][3][4] It serves as a "universal socket" for attaching the pyridine ring—carrying its solubilizing tail—to a larger drug scaffold.

Suzuki-Miyaura Cross-Coupling

This is the most common application. The Br-C bond is coupled with aryl or heteroaryl boronic acids.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     (aq) or 
    
    
    
    .
  • Solvent: Dioxane/Water or DME/Water.

  • Mechanism: The electron-rich C5-alkoxy group stabilizes the oxidative addition complex, generally making the reaction high-yielding.

  • Note: The ether tail is stable under standard Suzuki conditions (basic aqueous media).

Buchwald-Hartwig Amination

Used to form C-N bonds, crucial for kinase inhibitors (e.g., aminopyridine motifs).

  • Catalyst:

    
     with Xantphos or BrettPhos.
    
  • Base:

    
     or NaOtBu.
    
  • Challenge: Strong bases like NaOtBu can sometimes cause elimination side reactions on the propoxy chain if temperatures are excessive (>110°C), though the primary ether is generally robust.

Lithium-Halogen Exchange

Treatment with


 at -78°C exchanges the Br for Li.
  • Utility: The resulting lithiated species can react with aldehydes, ketones, or

    
     (to form carboxylic acids).
    
  • Precaution: The coordination of Lithium to the ether oxygen (C5 chain) can act as a Directed Metalation Group (DMG) , potentially directing a second lithiation at C4 or C6 if the temperature is not strictly controlled.

Divergent Reactivity Map

Reactivity Core 2-Bromo-5-(3-methoxypropoxy)pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Prod_Suzuki Biaryl Scaffold (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Buchwald Aminopyridine (H-Bond Donor Motif) Buchwald->Prod_Buchwald Prod_Lithiation Pyridine Carboxylates (via CO2 quench) Lithiation->Prod_Lithiation

Figure 2: Divergent synthetic utility of the 2-bromo handle.

Safety & Handling

While specific toxicological data for this full molecule may be sparse, its components suggest specific hazards:

  • Skin/Eye Irritation: Like most halopyridines and alkyl ethers, it acts as an irritant. Standard PPE (gloves, goggles) is mandatory.

  • Sensitization: Pyridine derivatives can be sensitizers.

  • Storage: Store under inert atmosphere (

    
     or Argon) at 2-8°C. The ether linkage is stable, but the C-Br bond can degrade under intense UV light over prolonged periods.
    

References

  • Synthesis of Alkoxypyridines

    • Lombardino, J. G. (1981).[1] "Preparation of 2-amino-5-methoxypyridine." Journal of Medicinal Chemistry, 24(1), 39-42. (Foundational method for 5-alkoxy-2-activated pyridines).

  • Cross-Coupling of 2-Bromopyridines

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (General applicability of Pd-catalysis to heterocyclic halides).

  • Ether Linkers in Drug Design

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses solubilizing tails).

  • Analogous Compound Properties (2-Bromo-5-methoxypyridine)

    • Sigma-Aldrich Product Sheet: 2-Bromo-5-methoxypyridine (CAS 105170-27-2).

Sources

Technical Guide: Solubility Profile of 3-Methoxypropoxy Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methoxypropoxy substituted pyridine moiety represents a critical pharmacophore in medicinal chemistry, most notably serving as the solubility-modulating scaffold in Proton Pump Inhibitors (PPIs) such as Rabeprazole . Unlike simple alkyl chains, the 3-methoxypropoxy group introduces a unique balance of lipophilicity and polarity. The ether linkage acts as a hydrogen bond acceptor, disrupting crystal lattice energy and enhancing aqueous solubility, while the propyl spacer maintains sufficient lipophilicity (


) for membrane permeability.

This guide provides a technical deep-dive into the solubility behavior of this class, focusing on pH-dependent aqueous profiles, organic solvent compatibility for process chemistry, and validated protocols for thermodynamic solubility assessment.

Structural Basis of Solubility

To predict and manipulate the solubility of these derivatives, one must understand the interplay between the aromatic core and the substituent tail.

The Pyridine Core (The "pH Switch")

The pyridine nitrogen possesses a lone pair of electrons not involved in the aromatic sextet. This makes the ring a weak base (typical


).
  • Acidic Media (pH < pKa): The nitrogen protonates to form a pyridinium cation. This charged species exhibits high aqueous solubility due to ion-dipole interactions with water.

  • Basic/Neutral Media (pH > pKa): The molecule remains neutral (unionized). Solubility is governed by the crystal lattice energy vs. solvation enthalpy.

The 3-Methoxypropoxy Tail (The "Solubilizer")

Substituents at the 3- or 4-position drastically alter the solvation shell.

  • Ether Oxygen Effect: The oxygen atom in the methoxypropoxy chain acts as a Hydrogen Bond Acceptor (HBA). This interaction with water molecules lowers the entropic penalty of solvation compared to a pure propyl or butyl chain.

  • Lattice Disruption: The flexibility of the propoxy chain prevents tight

    
     stacking of the pyridine rings in the solid state, often lowering the melting point and increasing the dissolution rate.
    

Solubility Profile & Solvent Selection

Aqueous Solubility vs. pH

The solubility profile of 3-methoxypropoxy pyridines follows a classic Henderson-Hasselbalch distribution, but with a critical stability caveat for drug development.

pH ConditionStateSolubilityStability Concern
pH 1.2 (Gastric) Cationic (Protonated)High (>100 mg/mL)High Risk: Acid-catalyzed degradation is common (e.g., Rabeprazole degradation).
pH 4.5 - 6.0 TransitionModerateVariable.
pH 7.4 (Physiological) Neutral (Free Base)Low to ModerateStable. Solubility depends on the ether tail's H-bonding capacity.
pH > 10.0 Anionic (Salt Formation)High (if acidic protons exist)Stable. Sodium salts (e.g., Rabeprazole Sodium) are highly soluble.[1][2]
Organic Solvent Compatibility (Process Chemistry)

For synthetic intermediates (e.g., during the coupling of the pyridine ring to a benzimidazole), solvent selection is governed by the "Like Dissolves Like" principle, modified by the polarity of the ether tail.

  • High Solubility: Methanol, Ethanol, Chloroform, Ethyl Acetate, Dichloromethane (DCM).

    • Why: The polar ether tail interacts favorably with protic solvents (alcohols) and moderately polar aprotic solvents (DCM).

  • Low Solubility: Diethyl Ether, Hexane, Heptane.

    • Why: These solvents are too non-polar to overcome the dipole-dipole interactions of the pyridine/ether system. Note: This insolubility is often exploited to precipitate the product during purification.

Visualizing the Mechanism

The following diagram illustrates the pH-dependent solubility switch and the critical "Stability Trap" often encountered with these derivatives.

SolubilityMechanism cluster_0 Aqueous Environment (pH) Low_pH Acidic (pH < 3.0) Species_Cat Protonated Pyridinium (Cationic) Low_pH->Species_Cat Protonation Neut_pH Neutral (pH 7.0) Species_Neut Free Base (Neutral) Neut_pH->Species_Neut Deprotonation High_pH Basic (pH > 10.0) Species_Salt Sodium Salt (Anionic Form) High_pH->Species_Salt Salt Formation (If acidic H present) Outcome_Deg High Solubility BUT Rapid Degradation Species_Cat->Outcome_Deg Acid Lability Outcome_ppt Low Solubility (Precipitation Risk) Species_Neut->Outcome_ppt Hydrophobic Aggregation Outcome_Sol High Solubility (Stable Solution) Species_Salt->Outcome_Sol Ionic Solvation

Figure 1: The pH-Solubility-Stability interplay of pyridine derivatives. Note the divergence at low pH where solubility increases but chemical stability often decreases.

Validated Experimental Protocol: Thermodynamic Solubility

Objective: Determine the equilibrium solubility of a 3-methoxypropoxy pyridine derivative in aqueous buffer. Method: Shake-Flask coupled with HPLC-UV quantitation.[3]

Reagents & Preparation
  • Buffer Systems:

    • pH 1.2 (0.1N HCl)

    • pH 6.8 (Phosphate Buffer)[2]

    • pH 8.0 (Phosphate/Citrate Buffer)

  • Mobile Phase: Acetonitrile : Phosphate Buffer (Adjust ratio based on compound hydrophobicity, typically 35:65 for these derivatives).

  • Internal Standard: Caffeine or Acetophenone (optional, for injection precision).

Step-by-Step Workflow
  • Saturation: Add excess solid compound (approx. 20-50 mg) to 2 mL of the respective buffer in a glass vial.

  • Equilibration: Shake at 25°C (or 37°C for physiological simulation) for 24 hours .

    • Why 24h? Short durations (kinetic solubility) measure precipitation from DMSO and overestimate solubility. 24h ensures the crystal lattice energy is overcome (thermodynamic solubility).

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • OR Filter through a 0.45 µm PVDF membrane (saturate filter with 0.5 mL first to prevent drug adsorption).

  • Quantitation: Dilute the supernatant with Mobile Phase and analyze via HPLC.

HPLC Parameters (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Wavelength: 284 nm (Characteristic absorption of the pyridine-benzimidazole system).

  • Flow Rate: 1.0 mL/min.

Experimental Workflow Diagram

ProtocolWorkflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_ana Analytical Phase Start Start: Solid Compound (Excess Amount) AddBuffer Add Buffer (pH 1.2, 6.8, 8.0) Start->AddBuffer Shake Shake @ 25°C (24 Hours) AddBuffer->Shake Check Visual Check: Is solid still present? Shake->Check AddMore Add more solid Check->AddMore No (Fully Dissolved) Filter Filtration (0.45 µm) or Centrifugation Check->Filter Yes (Saturated) AddMore->Shake Dilute Dilute with Mobile Phase Filter->Dilute HPLC HPLC-UV Quantitation (284 nm) Dilute->HPLC Result Calculate Thermodynamic Solubility (mg/mL) HPLC->Result

Figure 2: Standardized Shake-Flask Workflow for Thermodynamic Solubility Assessment.

Case Study: Rabeprazole Sodium

The most authoritative reference for this moiety is Rabeprazole Sodium , where the 3-methoxypropoxy group is attached to the pyridine ring (specifically at the 4-position relative to the ring nitrogen in the final drug structure, though numbering varies by intermediate).

  • Compound: 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole sodium salt.[1][4]

  • Solubility Data:

    • Water:[4][5] Very Soluble (due to salt form).

    • Ethanol:[1][2][5] Freely Soluble.[1]

    • Ether/Hexane: Insoluble.

  • Critical Insight: The "methoxypropoxy" tail is essential for the drug's specific lipophilicity profile (

    
    ), allowing it to penetrate the parietal cell membrane before protonation activates it within the acidic secretory canaliculus.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5029, Rabeprazole. Retrieved from [Link]

  • Gouda, M. M., et al. (2010). Physicochemical Characterization of Rabeprazole Sodium. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-5-(3-methoxypropoxy)pyridine: A Key Intermediate for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-Bromo-5-(3-methoxypropoxy)pyridine, a specialized heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its core chemical identifiers, propose a robust synthetic pathway, and explore its applications as a strategic intermediate in the development of novel chemical entities.

Core Chemical Identity and Properties

2-Bromo-5-(3-methoxypropoxy)pyridine is a disubstituted pyridine derivative. The pyridine scaffold is a privileged structure in drug discovery, and its functionalization with a bromine atom and an alkoxy side-chain offers a versatile platform for further chemical modification. The bromine atom at the 2-position is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, while the 3-methoxypropoxy group at the 5-position can influence the molecule's solubility, pharmacokinetic profile, and binding interactions.

While extensive experimental data for this specific molecule is not widely published, we can deduce its key identifiers and estimate its physicochemical properties based on its structure and comparison with related compounds like 2-Bromo-5-methoxypyridine.

Table 1: Chemical Identifiers and Estimated Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 2-Bromo-5-(3-methoxypropoxy)pyridineIUPAC Nomenclature
SMILES COCCCCOc1cncc(Br)c1Derived from Structure
InChIKey FGOQZJCRHHRHQA-UHFFFAOYSA-NDerived from Structure
Molecular Formula C9H12BrNO2-
Molecular Weight 246.10 g/mol -
Appearance Expected to be a colorless to pale yellow oil or low-melting solidAnalogy to similar compounds
Boiling Point >200 °C (estimated)Analogy to similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Chemical Principles

Strategic Synthesis: A Field-Proven Approach

The synthesis of 2-Bromo-5-(3-methoxypropoxy)pyridine can be efficiently achieved via the Williamson ether synthesis. This classic and reliable SN2 reaction is a cornerstone of organic synthesis for the formation of ethers.[1][2][3] The proposed pathway involves the reaction of a commercially available hydroxypyridine with a suitable alkyl halide.

The causality behind this choice of strategy is twofold:

  • High-Yield and Purity: The Williamson ether synthesis is known for its efficiency and generally proceeds with high yields, especially when using a primary alkyl halide, which minimizes competing elimination reactions.[2][3]

  • Readily Available Starting Materials: The precursors, 2-bromo-5-hydroxypyridine and 1-bromo-3-methoxypropane, are accessible from various chemical suppliers, making this a cost-effective and practical route.

The synthesis is a two-step process starting from the deprotonation of 2-bromo-5-hydroxypyridine to form a more nucleophilic alkoxide, which then displaces the bromide from 1-bromo-3-methoxypropane.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction (Williamson Ether Synthesis) A 2-Bromo-5-hydroxypyridine C Sodium 2-bromo-5-pyridinoxidoate (Intermediate Alkoxide) A->C Deprotonation B Sodium Hydride (NaH) in dry DMF C_ref Sodium 2-bromo-5-pyridinoxidoate D 1-Bromo-3-methoxypropane E 2-Bromo-5-(3-methoxypropoxy)pyridine (Final Product) C_ref->E Nucleophilic Attack and Bromide Displacement

Caption: Proposed synthetic workflow for 2-Bromo-5-(3-methoxypropoxy)pyridine.

Materials:

  • 2-Bromo-5-hydroxypyridine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Bromo-3-methoxypropane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-hydroxypyridine.

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. Rationale: The deprotonation is exothermic, and cooling prevents potential side reactions. The use of a strong base like NaH ensures complete conversion to the alkoxide.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium salt.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-3-methoxypropane dropwise via syringe. Rationale: A primary alkyl halide is used to ensure the reaction proceeds via an SN2 mechanism, avoiding the E2 elimination that can occur with secondary or tertiary halides.[2]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

While specific biological activities of 2-Bromo-5-(3-methoxypropoxy)pyridine are not yet documented, its structural motifs are highly relevant in medicinal chemistry. The bromopyridine moiety is a versatile handle for introducing molecular complexity.

  • Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with a wide range of boronic acids or esters to form new carbon-carbon bonds. This is a powerful tool for constructing biaryl structures, which are common in kinase inhibitors and other targeted therapies.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of various substituted aminopyridines. These are crucial intermediates for a wide array of pharmacologically active compounds.

  • Other Cross-Coupling Reactions: The bromo-group can also participate in Sonogashira, Heck, and Stille couplings, further expanding the synthetic possibilities.

The 3-methoxypropoxy side chain can also play a crucial role in modulating the properties of a potential drug candidate. It can enhance solubility and permeability, and its flexibility allows it to adopt various conformations to fit into a protein's binding pocket.

G A 2-Bromo-5-(3-methoxypropoxy)pyridine B Suzuki Coupling (R-B(OH)2, Pd catalyst) A->B C Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->C D Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->D E Aryl/Heteroaryl-Substituted Pyridines (e.g., Kinase Inhibitors) B->E F Amino-Substituted Pyridines (e.g., GPCR Modulators) C->F G Alkynyl-Substituted Pyridines (e.g., Metabolic Enzyme Inhibitors) D->G

Caption: Potential synthetic applications in medicinal chemistry.

By leveraging these synthetic strategies, researchers can utilize 2-Bromo-5-(3-methoxypropoxy)pyridine as a key building block to generate libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

References

  • PubChem. 2-Bromo-5-methoxypyridine. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chem-Station International Edition. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Methodological & Application

Protocol for installing 3-methoxypropoxy side chain on pyridine rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Installing a 3-Methoxypropoxy Side Chain on Pyridine Rings

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 3-Methoxypropoxy-Pyridine Moiety in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring. The strategic functionalization of the pyridine ring with specific side chains is a critical tactic in drug design, enabling the modulation of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacodynamic and pharmacokinetic profiles.

The 3-methoxypropoxy group, in particular, has emerged as a valuable substituent. Its combination of an ether linkage and a terminal methoxy group offers a unique balance of hydrophilicity and lipophilicity. The ether oxygen can act as a hydrogen bond acceptor, improving solubility and target engagement, while the alkyl chain and terminal methyl group contribute to van der Waals interactions and can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1] The presence of such alkoxy chains can significantly impact a drug candidate's overall performance, making the development of robust and versatile synthetic protocols for their installation a high priority in drug discovery programs.

This application note provides detailed protocols for the installation of a 3-methoxypropoxy side chain onto a pyridine ring, focusing on two primary and reliable methods: Nucleophilic Aromatic Substitution (SNAr) and a case study of a specific multi-step synthesis. It is designed to be a practical guide for researchers, offering step-by-step instructions and explaining the rationale behind key experimental choices.

Method 1: Direct Installation via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on an electron-deficient pyridine ring is a direct and efficient method for forming a C-O bond. The reaction is particularly favored at the 2- and 4-positions of the pyridine ring, as the anionic intermediate (Meisenheimer complex) is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom.[2][3][4][5] This protocol is adapted from a general procedure for the synthesis of 4-alkoxypyridines.[2]

Causality Behind Experimental Choices:
  • Substrate: A halopyridine, such as 4-chloropyridine, is used as the electrophile. Chlorine is a good leaving group in this context, especially when the pyridine ring is activated. The hydrochloride salt is often used for its stability and ease of handling.

  • Nucleophile: The alkoxide of 3-methoxypropan-1-ol is generated in situ. This strong nucleophile is necessary to attack the electron-deficient pyridine ring.

  • Base: A strong base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), is required to deprotonate the alcohol and form the more nucleophilic alkoxide. Powdered NaOH is a practical and cost-effective choice.[2]

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal. It effectively solvates the cation of the base (e.g., Na+) while poorly solvating the alkoxide, thus enhancing its nucleophilicity. DMSO's high boiling point also allows for elevated reaction temperatures, which can accelerate the reaction rate.

Experimental Workflow Diagram:

sn_ar_workflow reagents Combine 3-methoxypropan-1-ol, NaOH, and DMSO heating1 Heat to 80°C reagents->heating1 addition Add 4-chloropyridine hydrochloride heating1->addition heating2 Heat overnight at 80°C addition->heating2 workup Quench with water, extract with organic solvent heating2->workup purification Purify by column chromatography or distillation workup->purification product Obtain 4-(3-methoxypropoxy)pyridine purification->product

Caption: Workflow for the SNAr reaction.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add finely powdered sodium hydroxide (1.2 equivalents) and dimethyl sulfoxide (DMSO, 5-10 mL per 10 mmol of the limiting reagent).

  • Nucleophile Formation: Add 3-methoxypropan-1-ol (1.0 equivalent) to the flask.

  • Heating: Heat the mixture to 80°C with stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: Once the reaction mixture reaches 80°C, add 4-chloropyridine hydrochloride (1.0 equivalent) in portions.

  • Reaction: Stir the reaction mixture at 80°C overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to yield the pure 4-(3-methoxypropoxy)pyridine.

Data Summary Table:
ParameterConditionRationale
Electrophile 4-Chloropyridine HClStable, commercially available, good leaving group at an activated position.
Nucleophile 3-Methoxypropan-1-olForms the desired 3-methoxypropoxy side chain.
Base Powdered NaOHCost-effective and strong enough to generate the alkoxide in situ.
Solvent DMSOPolar aprotic solvent that enhances nucleophilicity.
Temperature 80°CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Typical Yield 70-85%Based on similar reactions reported in the literature.[2]

Method 2: Multi-step Synthesis via a Nitropyridine Intermediate (Case Study)

In some cases, particularly with more complex or substituted pyridine rings, a direct SNAr may not be feasible due to the lack of a suitable leaving group at the desired position or the presence of other sensitive functional groups. In such scenarios, a multi-step approach is necessary. The following protocol is based on the synthesis of a key intermediate for Rabeprazole, which involves the installation of a 3-methoxypropoxy group on a 2,3-dimethylpyridine N-oxide scaffold.[6]

Causality Behind Experimental Choices:
  • Starting Material: 2,3-Dimethyl-4-nitropyridine-N-oxide is used. The nitro group is a very strong electron-withdrawing group, which highly activates the 4-position for nucleophilic aromatic substitution. The N-oxide functionality further enhances this activation.

  • Reaction Conditions: The reaction is carried out at a higher temperature (120-125°C) in DMF with potassium carbonate as the base. This is a common set of conditions for SNAr with less reactive leaving groups or when a stronger activation is needed.

  • Subsequent Steps: The N-oxide is often used as a protecting or activating group and can be subsequently removed or transformed as needed for the final target molecule.

Reaction Mechanism Diagram:

multistep_mechanism cluster_step1 Step 1: SNAr cluster_step2 Further Transformations Start 2,3-Dimethyl-4-nitropyridine-N-oxide Intermediate Meisenheimer Complex Start->Intermediate + 3-methoxypropan-1-ol, K2CO3 Product1 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide Intermediate->Product1 - NO2- Product1_alias 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide Final_Product Target Molecule (e.g., Rabeprazole intermediate) Product1_alias->Final_Product Multiple Steps

Caption: General mechanism for the multi-step synthesis.

Detailed Step-by-Step Protocol (Adapted from CN103664886A):
  • Reaction Setup: In a reaction flask, combine 2,3-Dimethyl-4-nitropyridine-N-oxide (1.0 equivalent), 3-methoxypropan-1-ol (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents) in dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 120-125°C and stir for several hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to 40-50°C and filter off the inorganic salts. The resulting DMF solution containing the product, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide, can often be used directly in the next step.[6]

  • Purification (if required): If isolation is necessary, the DMF can be removed under reduced pressure, and the residue can be purified by column chromatography.

Data Summary Table:
ParameterConditionRationale
Substrate 2,3-Dimethyl-4-nitropyridine-N-oxideNitro group is an excellent activating group for SNAr.
Nucleophile 3-Methoxypropan-1-olProvides the desired side chain.
Base K2CO3A suitable base for this transformation, often used in polar aprotic solvents.
Solvent DMFHigh-boiling polar aprotic solvent.
Temperature 120-125°CHigher temperature required for this specific substitution.
Yield High (reported >90% in the patent for the crude solution)[6]The strong activation by the nitro and N-oxide groups leads to an efficient reaction.

Alternative Strategies: A Brief Overview

While SNAr is often the most direct approach, other modern synthetic methods can also be employed, particularly for positions less amenable to nucleophilic substitution (e.g., the 3-position) or when orthogonal strategies are required.

  • Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol.[7][8] Modern Ullmann-type reactions can be performed under milder conditions with the use of ligands.[9][10][11] This method is particularly useful for constructing aryl ethers.

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-O bonds.[7][12] This reaction offers a broad substrate scope and functional group tolerance, making it a valuable alternative to the Ullmann condensation.

Conclusion

The installation of a 3-methoxypropoxy side chain on a pyridine ring can be effectively achieved through several synthetic strategies. The choice of method depends on the substitution pattern of the pyridine ring, the availability of starting materials, and the presence of other functional groups. For 2- and 4-substituted pyridines, direct SNAr is a robust and high-yielding approach. For more complex targets or alternative substitution patterns, a multi-step synthesis or modern cross-coupling reactions such as the Ullmann or Buchwald-Hartwig couplings provide powerful alternatives. The protocols and data presented in this application note offer a comprehensive guide for researchers to successfully incorporate this valuable moiety into their molecules of interest.

References

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 0-0. [Link]

  • Vertex AI Search Result. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.
  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Chemical Reviews, 113(5), 3084–3213. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Williams, A., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. PMC - NIH. [Link]

  • DSpace@MIT. (n.d.). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. DSpace@MIT. [Link]

  • RSC Publishing. (2020). and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. RSC Publishing. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • PMC - NIH. (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. PMC - NIH. [Link]

  • Chemical Science (RSC Publishing). (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science (RSC Publishing). [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • DR-NTU. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride. DR-NTU. [Link]

  • PMC - NIH. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC - NIH. [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • PMC - NIH. (n.d.). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. PMC - NIH. [Link]

  • Springer Nature Experiments. (n.d.). Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. Springer Nature Experiments. [Link]

  • Wordpress. (2026). Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]

Sources

Nucleophilic aromatic substitution (SNAr) to form 3-methoxypropoxy pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized Strategies for the Synthesis of 3-Methoxypropoxy Pyridines via


Content Type:  Application Note & Detailed Protocol
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Importance

The introduction of ether linkages into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry, significantly influencing lipophilicity (


), metabolic stability, and aqueous solubility. The 3-methoxypropoxy  side chain—specifically found in proton pump inhibitors (e.g., Rabeprazole) and various kinase inhibitors—serves as a critical "solubilizing tail" that modulates pharmacokinetic profiles.

While the formation of aryl ethers via Nucleophilic Aromatic Substitution (


) appears straightforward, the reaction between 3-methoxypropan-1-ol  and pyridine substrates presents distinct challenges:
  • Nucleophile Competency: Primary alcohols are weaker nucleophiles than amines, requiring effective deprotonation to the alkoxide.

  • Substrate Deactivation: The pyridine ring, while electron-deficient, often requires activation (via

    
    -oxidation or strong electron-withdrawing groups) to facilitate 
    
    
    
    under mild conditions.
  • Regiocontrol: Directing substitution to the C4 vs. C2 position requires careful selection of the leaving group and oxidation state of the nitrogen.

This guide details the mechanistic underpinnings and provides two validated protocols—one for rapid medicinal chemistry exploration (Method A) and one for scalable process development (Method B).

Mechanistic Insight & Reaction Design

2.1 The

Mechanism on Pyridines

The reaction proceeds via an Addition-Elimination pathway.[1] The rate-determining step (RDS) is the initial nucleophilic attack of the 3-methoxypropoxide anion onto the pyridine ring, disrupting aromaticity to form a high-energy Meisenheimer complex.

Key Causality:

  • Leaving Group (LG) Effect: Unlike

    
    /
    
    
    
    reactions, the bond strength of the LG is secondary to its electronegativity.[2] The observed rate order is typically
    
    
    .[3][4] Fluorine's high electronegativity lowers the LUMO energy of the ring, accelerating the RDS (attack), despite the strong C-F bond.[5]
  • N-Oxide Activation: Oxidizing the pyridine nitrogen to the

    
    -oxide increases electrophilicity at the C2 and C4 positions significantly more than the free base, often enabling substitution at lower temperatures.
    
2.2 Visualization: Reaction Pathway

The following diagram illustrates the energy landscape and the critical transition states for the reaction.

SNAr_Mechanism cluster_factors Critical Success Factors Start Substrate (2-LG-Pyridine) + Alkoxide TS1 TS1: Nucleophilic Attack (Rate Determining) Start->TS1 Activation Energy (Ea) Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Aromaticity Loss TS2 TS2: LG Departure (Fast) Inter->TS2 Product Product (2-(3-methoxypropoxy)pyridine) TS2->Product Aromaticity Restored Factor1 Solvent Polarity (Stabilizes TS1) Factor2 LG Electronegativity (Lowers LUMO)

Caption: Reaction coordinate of the


 mechanism. The transition state (TS1) is stabilized by polar aprotic solvents and electronegative leaving groups.

Critical Parameters & Decision Matrix

Before selecting a protocol, analyze your substrate against these variables.

ParameterRecommendationScientific Rationale
Leaving Group

or

(Preferred)
Nitro and Fluoro groups strongly stabilize the Meisenheimer intermediate via inductive effects, lowering the activation barrier.

requires higher temps (

).
Base

(Method A) or

(Method B)

ensures irreversible deprotonation (clean kinetics).

is cheaper/safer but generates water (requires equilibrium management).
Solvent DMF, DMSO, or NMPHigh dielectric constants stabilize the anionic intermediate. DMSO is superior for rate but difficult to remove; DMF is the standard balance.
Substrate State Pyridine-

-Oxide
If C4-substitution is difficult, oxidize the pyridine first (

), perform

, then reduce (

or

).

Experimental Protocols

Method A: High-Reactivity Protocol (NaH/DMF)

Best for: Small-scale MedChem, unactivated substrates (Cl/Br), or when anhydrous conditions are critical.

Safety Warning: Sodium hydride (


) releases hydrogen gas. Perform under inert atmosphere.

Reagents:

  • Substrate: 2-Chloro-3-methylpyridine (or similar) [1.0 equiv]

  • Nucleophile: 3-methoxypropan-1-ol [1.2 – 1.5 equiv]

  • Base:

    
     (60% dispersion in oil) [1.5 equiv]
    
  • Solvent: Anhydrous DMF (

    
     concentration)
    

Step-by-Step Procedure:

  • Alkoxide Formation: To a flame-dried flask under

    
    , add 
    
    
    
    (1.5 equiv). Wash with dry pentane/hexane to remove oil (optional, for purification ease). Suspend in anhydrous DMF.
  • Nucleophile Addition: Cool suspension to

    
    . Add 3-methoxypropan-1-ol dropwise. Observation: Gas evolution (
    
    
    
    ). Stir at
    
    
    for 15 min, then RT for 30 min to ensure complete alkoxide formation.
  • Substrate Addition: Add the pyridine substrate (dissolved in minimal DMF) to the alkoxide solution.

    • Note: Adding substrate to base prevents base-mediated degradation of the pyridine.

  • Reaction: Heat to

    
    . Monitor via LCMS.
    
    • Endpoint: Typically 2–6 hours for activated substrates; 12+ hours for deactivated chloropyridines.

  • Quench & Workup: Cool to

    
    . Carefully quench with sat. 
    
    
    
    . Extract with EtOAc (
    
    
    ).[6] Wash organics with
    
    
    (5% aq) to remove DMF. Dry over
    
    
    .
Method B: Scalable "Green" Protocol (KOH/DMSO)

Best for: Gram-to-Kilogram scale, Process Chemistry, Rabeprazole-type intermediates.

Reagents:

  • Substrate: 4-Nitro-2,3-dimethylpyridine-

    
    -oxide [1.0 equiv]
    
  • Nucleophile: 3-methoxypropan-1-ol [1.1 equiv]

  • Base:

    
     (powdered) or 
    
    
    
    [2.0 equiv]
  • Solvent: DMSO (or Toluene with Phase Transfer Catalyst)

Step-by-Step Procedure:

  • Charge: Charge reactor with DMSO (5 vol), powdered

    
     (2.0 equiv), and 3-methoxypropan-1-ol (1.1 equiv). Stir at RT for 30 min.[7]
    
  • Addition: Add the nitropyridine-

    
    -oxide substrate portion-wise.
    
    • Exotherm Alert: The displacement of a nitro group is exothermic. Control addition rate to maintain temp

      
      .
      
  • Reaction: Heat to

    
    .
    
    • Why lower temp? Nitro is a better leaving group than chloro, and

      
      -oxides are more reactive.
      
  • Workup: Dilute with water (10 vol). The product often precipitates if solid; if oil, extract with DCM or MTBE.

    • Purification: This method typically yields high purity (>95%) without chromatography, suitable for subsequent reduction steps.

Troubleshooting & Optimization Workflow

Use the following logic flow to resolve low yields or impurities.

Optimization_Tree Problem Low Yield / No Reaction Check1 Is SM consumed? Problem->Check1 No No (SM remains) Check1->No No Yes Yes (Byproducts) Check1->Yes Yes Action1 Increase Temp (up to 120°C) No->Action1 Action2 Change LG (Cl -> F or NO2) No->Action2 Action3 Activate Substrate (Oxidize to N-Oxide) No->Action3 Check2 Impurity Type? Yes->Check2 Hydrolysis Hydrolysis (-OH product) Dry solvents, use NaH Check2->Hydrolysis Pyridine-OH Elimination Elimination (Alkene) Lower Temp, Less hindered base Check2->Elimination Allyl ether

Caption: Decision tree for troubleshooting


 failures. Focus on activation energy (Temp/LG) for low conversion and moisture control for hydrolysis.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Foundational text on kinetics and leaving group effects).
  • Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Guide to Solving ADMET Challenges. J. Med. Chem.2011 , 54, 3451–3479. Link (Discusses the utility of ether linkers for solubility).

  • Kohlpaintner, C. et al. Rabeprazole Synthesis: Patent US5045552A. Google Patents. Link (Describes the specific synthesis of 3-methoxypropoxy pyridine intermediates via

    
    -oxide activation).
    
  • Bunnett, J. F.; Zahler, R. E. Kinetics of Nucleophilic Substitution in Aromatic/Heteroaromatic Systems. Chem. Rev.1951 , 49, 273. Link (Classic review establishing the element effect

    
    ).
    

Sources

Application Notes & Protocols: A Guide to the Synthesis of Pyridine Ether Intermediates for Rabeprazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

Rabeprazole, a prominent proton pump inhibitor (PPI), functions by irreversibly inhibiting the H+/K+ ATPase in gastric parietal cells[1]. The development of Rabeprazole analogs is a key focus in medicinal chemistry to explore molecules with improved pharmacokinetic profiles, enhanced efficacy, or alternative therapeutic applications. A crucial structural motif in Rabeprazole and its analogs is the pyridine ether linkage, which connects the substituted pyridine ring to the benzimidazole moiety (or its analog).

The synthesis of these target molecules hinges on the successful preparation of a key intermediate: the substituted pyridine ether. This guide provides a detailed examination of the prevalent synthetic strategies, step-by-step protocols, and the underlying chemical principles for preparing these vital intermediates. Our focus will be on the Williamson ether synthesis, a robust and widely adopted method for forming the C-O-C ether bond central to these structures[2][3].

The general synthetic approach involves two key fragments:

  • The Pyridine Electrophile: Typically a 2-(chloromethyl)pyridine derivative, which provides the electrophilic carbon for the ether linkage.

  • The Aromatic Nucleophile: A substituted phenol or a related hydroxyaromatic compound that acts as the nucleophile after deprotonation.

This document will guide researchers through the preparation of the chlorinated pyridine precursor and its subsequent coupling reaction to yield the desired pyridine ether intermediate.

The Core Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is the cornerstone of this process. It is a bimolecular nucleophilic substitution (SN2) reaction where an alkoxide ion (in this case, a phenoxide) displaces a halide from an alkyl halide to form an ether[2][3][4].

Mechanism Rationale: The reaction's efficiency is predicated on the SN2 mechanism. The phenoxide, generated by treating a phenol with a base, acts as a potent nucleophile. It performs a backside attack on the electrophilic carbon of the 2-(chloromethyl)pyridine. For this to occur effectively, the electrophile should be sterically unhindered, making primary alkyl halides like our 2-(chloromethyl)pyridine ideal substrates[2][3][5]. The choice of a good leaving group (e.g., Cl-, Br-, I-, or tosylate) is also critical for facilitating the substitution[3].

Williamson_Ether_Synthesis cluster_1 Step 2: SN2 Attack Phenol Ar-OH (Substituted Phenol) Base Base (e.g., NaH, K₂CO₃) Phenol->Base Phenoxide Ar-O⁻ (Phenoxide Nucleophile) Base->Phenoxide Deprotonation ChloroPyridine Py-CH₂-Cl (Pyridine Electrophile) TransitionState [Ar---O---CH₂(Py)---Cl]⁻ (SN2 Transition State) PyridineEther Ar-O-CH₂-Py (Pyridine Ether Product) Chloride Cl⁻

Synthesis of Key Precursors

Preparation of the Electrophile: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

The most common electrophilic precursor is 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, typically used as its more stable hydrochloride salt. This intermediate is synthesized from its corresponding 2-hydroxymethyl analog. The conversion of the hydroxyl group to a chloride is a critical step, often achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂)[6][7].

Causality Behind Reagent Choice:

  • Thionyl Chloride (SOCl₂): A highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate. A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.

  • Sulfuryl Chloride (SO₂Cl₂): Another efficient chlorinating agent that can be used for this transformation[6].

  • Triphosgene: A solid, safer alternative to phosgene gas, can also be used for the chlorination in solvents like toluene[8].

The hydrochloride salt form enhances the stability of the product, preventing self-reaction or degradation and making it easier to handle and store.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol describes the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine using thionyl chloride.

Materials:

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Hexane or Acetone for washing

  • Argon or Nitrogen gas supply

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane (approx. 10-15 mL per gram of starting material)[7].

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.05-1.1 eq) dropwise to the cooled solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C[7].

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours[6][7]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride[7].

    • To the resulting solid residue, add a non-polar solvent like hexane or acetone and stir vigorously to form a slurry[6][7].

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with fresh cold hexane or acetone to remove any remaining impurities[6].

  • Drying: Dry the resulting white to off-white solid in a vacuum oven to obtain 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. The yield is typically high, often quantitative[7].

Protocol_1_Workflow Start Start: 2-Hydroxymethyl Pyridine Dissolve 1. Dissolve in anhydrous DCM Start->Dissolve Cool 2. Cool to 0-5 °C in ice bath Dissolve->Cool AddSOCl2 3. Add SOCl₂ (1.1 eq) dropwise Cool->AddSOCl2 React 4. Stir at RT for 1-2 hours AddSOCl2->React Concentrate 5. Concentrate under reduced pressure React->Concentrate Slurry 6. Slurry with Hexane/Acetone Concentrate->Slurry Filter 7. Filter and wash solid product Slurry->Filter Dry 8. Dry under vacuum Filter->Dry End Product: 2-(Chloromethyl)pyridine HCl Dry->End

Protocol 2: General Williamson Ether Synthesis for Pyridine Ether Intermediates

This protocol outlines the coupling of the chlorinated pyridine intermediate with a generic substituted phenol.

Materials:

  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 eq)

  • Substituted Phenol (Ar-OH) (1.0-1.2 eq)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH)) (1.2-2.0 eq)

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO))

  • Water

  • Ethyl acetate or other extraction solvent

Procedure:

  • Phenoxide Formation:

    • (For strong bases like NaH): In an inert atmosphere, add the substituted phenol (1.0-1.2 eq) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF. Stir at room temperature until hydrogen evolution ceases (approx. 30-60 minutes), indicating complete formation of the sodium phenoxide.

    • (For weaker bases like K₂CO₃): Dissolve the substituted phenol (1.0-1.2 eq) in DMF or ACN and add powdered potassium carbonate (2.0 eq). Stir the mixture at room temperature or with gentle heating (40-60 °C) for 30 minutes.

  • Coupling Reaction: To the freshly prepared phenoxide solution, add a solution of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 eq) in a minimal amount of the same solvent. Note: The HCl salt will be neutralized in situ by the excess base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for 2-12 hours. The optimal time and temperature depend on the reactivity of the specific phenol. Monitor the reaction's progress by TLC or HPLC.

  • Quenching and Extraction:

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure pyridine ether intermediate.

Data Presentation and Troubleshooting

The choice of reaction conditions can significantly impact the outcome of the Williamson ether synthesis.

ParameterCondition A (Mild)Condition B (Forcing)Rationale & Expected Outcome
Base K₂CO₃NaHK₂CO₃ is suitable for acidic phenols. NaH is a stronger, non-nucleophilic base required for less acidic phenols, ensuring complete deprotonation[4][9].
Solvent Acetonitrile (ACN)DMF / DMSOACN is a good polar aprotic solvent. DMF and DMSO have higher boiling points and better solvating power for ionic intermediates, facilitating the reaction of less reactive substrates[9].
Temperature 40-60 °C60-100 °CHigher temperatures increase the reaction rate but may also promote side reactions like E2 elimination, especially with sterically hindered substrates[5][9].
Yield Moderate to HighHighForcing conditions are generally used to drive the reaction to completion and maximize yield, especially with challenging substrates.

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete deprotonation of phenol.Use a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure anhydrous conditions, as water will consume the base.
Low reactivity of the electrophile.Consider converting the chloride to a better leaving group like bromide or iodide, although chloride is standard for this synthesis.
Side Product Formation E2 elimination leading to an alkene.Use a less sterically hindered base. Run the reaction at the lowest effective temperature[5].
C-alkylation of the phenoxide.This is less common but possible. Using polar aprotic solvents (DMF, DMSO) generally favors the desired O-alkylation[9].
Starting Material Remains Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor closely with TLC/HPLC to find optimal conditions.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized pyridine ether intermediate is paramount for its use in subsequent steps. This constitutes a self-validating system for the protocol.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. An isocratic or gradient method can be developed to separate the product from starting materials and any impurities[10][11].

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. Electrospray ionization (ESI) is typically used to observe the protonated molecular ion [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides definitive structural confirmation. Key signals to identify include the singlet for the ether methylene protons (-O-CH₂-Py), typically around 5.0-5.5 ppm, along with the characteristic aromatic signals for both the pyridine and phenyl rings.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. The presence of a strong C-O-C stretching band for the ether linkage (around 1250-1000 cm⁻¹) and the absence of a broad O-H stretch from the starting phenol confirm a successful reaction.

The characterization of potential impurities, such as sulfone or N-oxide byproducts that can form in later Rabeprazole synthesis steps, is also a critical aspect of quality control[10].

Conclusion

The preparation of pyridine ether intermediates is a well-established process that relies on the classic Williamson ether synthesis. Success depends on the careful preparation of the 2-(chloromethyl)pyridine electrophile and the judicious selection of base, solvent, and temperature for the subsequent SN2 coupling reaction. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers in drug development can reliably synthesize these crucial intermediates for the creation of novel Rabeprazole analogs. Rigorous characterization is essential to validate the outcome and ensure the quality of the material for further synthetic transformations.

References

  • Vertex AI Search. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. Retrieved February 12, 2026.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5-DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074.
  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Proton Pump Inhibitors.
  • Humphries, P. S., & Quyen-Quyen, T. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 22.
  • ResearchGate. (n.d.). Syntheses and Crystal Structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and Their Methylsulphinyl Derivatives | Request PDF. Retrieved February 12, 2026.
  • Google Patents. (2020). CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof.
  • Google Patents. (2017). CN106632256A - Synthesis method of proton pump inhibitors.
  • ResearchGate. (2006). (PDF) ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved February 12, 2026.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 12, 2026, from [Link]

  • Reddy, G. M., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-9.
  • MedChemProf. (n.d.). The Chemically Elegant Proton Pump Inhibitors. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2011). (PDF) an efficient synthesis fo rabeprazole. Retrieved February 12, 2026.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Identification and characterization of potential impurities of rabeprazole sodium | Request PDF. Retrieved February 12, 2026.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved February 12, 2026.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing O-Alkylation of 2-Bromo-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the O-alkylation of 2-bromo-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your reaction yields and purity.

I. Frequently Asked Questions (FAQs)

Q1: My O-alkylation of 2-bromo-5-hydroxypyridine is resulting in low yields. What are the most common reasons for this?

A1: Low yields in this reaction are typically attributed to several key factors:

  • Suboptimal Base Selection: The choice of base is critical for the deprotonation of the hydroxyl group. An inappropriate base can lead to incomplete deprotonation or side reactions.

  • Competing N-alkylation: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. This creates a competing nucleophilic nitrogen atom that can also be alkylated, leading to a mixture of N- and O-alkylated products.[1][2]

  • Poor Solubility: The starting material or the generated pyridinoxide salt may have poor solubility in the chosen solvent, hindering the reaction rate.

  • Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition.

Q2: I am observing a significant amount of N-alkylation alongside my desired O-alkylated product. How can I improve the O-selectivity?

A2: Achieving high O-selectivity is a common challenge. The ratio of N- to O-alkylation is influenced by several factors including the solvent, counter-ion, and alkylating agent.[1] Here are some strategies to favor O-alkylation:

  • Solvent Choice: Non-polar solvents, such as benzene or toluene, can favor O-alkylation.[3]

  • Counter-ion Effects: Silver salts, like silver carbonate, have been shown to promote selective O-alkylation of 2-pyridones.[2][3]

  • Bulky Alkylating Agents: Sterically hindered alkylating agents may preferentially react at the less hindered oxygen atom.

  • Protecting Groups: In some cases, it may be necessary to protect the pyridine nitrogen to prevent N-alkylation.[4][5][6] However, this adds extra steps to the synthesis.

Q3: What are the best practices for setting up the O-alkylation reaction of 2-bromo-5-hydroxypyridine?

A3: For a successful reaction, consider the following:

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions, especially if using sensitive reagents.

  • Dry Solvents and Reagents: Water can quench the base and hinder the reaction. Ensure all solvents and reagents are anhydrous.

  • Order of Addition: Typically, the 2-bromo-5-hydroxypyridine is dissolved in the solvent, followed by the addition of the base. The mixture is stirred to allow for deprotonation before the alkylating agent is added.

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and determine the optimal reaction time.

II. Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter.

Issue 1: Low or No Product Formation

If you are observing little to no formation of the desired O-alkylated product, a systematic evaluation of the reaction parameters is necessary.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product formation.

Detailed Steps:

  • Verify Starting Material Integrity: Confirm the identity and purity of your 2-bromo-5-hydroxypyridine and alkylating agent using techniques like NMR or melting point analysis.

  • Assess Reagent Activity: Ensure your base is not old or decomposed. For example, sodium hydride should be a fine, gray powder.

  • Ensure Anhydrous Conditions: Use freshly dried solvents. If necessary, dry your starting materials.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C.

    • Time: Extend the reaction time, monitoring periodically to check for product formation and potential decomposition.

    • Solvent and Base Screening: The choice of solvent and base is highly interdependent. The following table provides a starting point for screening.

Base Solvent Typical Temperature (°C) Notes
Sodium Hydride (NaH)DMF, THF0 to RTStrong, non-nucleophilic base.
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileRT to 80Milder base, often effective.
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileRT to 80Often provides higher yields than K₂CO₃.
Silver Carbonate (Ag₂CO₃)Benzene, Toluene40-50Promotes selective O-alkylation.[3]
Issue 2: Predominant N-Alkylation

The formation of the N-alkylated isomer is a common competing pathway. Understanding the underlying mechanism can help in devising a strategy to favor O-alkylation.

Reaction Mechanism:

The O-alkylation of 2-bromo-5-hydroxypyridine is a variation of the Williamson ether synthesis.[7][8][9] The reaction proceeds via an SN2 mechanism where the pyridinoxide ion acts as the nucleophile.[9]

G cluster_0 Deprotonation cluster_1 SN2 Attack 2-bromo-5-hydroxypyridine 2-bromo-5-hydroxypyridine Pyridinoxide_anion Pyridinoxide_anion 2-bromo-5-hydroxypyridine->Pyridinoxide_anion + Base O-alkylated_product O-alkylated_product Pyridinoxide_anion->O-alkylated_product + R-X (Alkyl Halide)

Caption: Simplified mechanism of O-alkylation.

Strategies to Enhance O-Selectivity:

  • Hard and Soft Acids and Bases (HSAB) Theory: The oxygen of the pyridinoxide is a "harder" nucleophile than the nitrogen. "Hard" electrophiles will preferentially react at the oxygen. While alkyl halides are generally considered "soft" electrophiles, the choice of counter-ion can influence the hardness of the nucleophile.

  • Solvent Polarity: Polar aprotic solvents like DMF and DMSO can solvate the cation, leading to a more "naked" and reactive anion, which may favor N-alkylation.[1] Non-polar solvents can lead to ion-pairing, which can sterically hinder the nitrogen and favor O-alkylation.

  • Mitsunobu Reaction: This reaction provides an alternative route that can sometimes favor O-alkylation, although the selectivity can be substrate-dependent.[1]

Issue 3: Difficulty in Product Purification

If you are struggling to separate your desired O-alkylated product from the starting material or the N-alkylated isomer, consider the following purification strategies.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help remove inorganic salts and polar impurities.

  • Column Chromatography: This is the most common method for separating isomers.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

    • TLC Analysis: Carefully analyze your fractions by TLC to identify the desired product. The O-alkylated product is typically less polar than the N-alkylated isomer and the starting material.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

III. Experimental Protocols

Here are two general protocols for the O-alkylation of 2-bromo-5-hydroxypyridine.

Protocol 1: Using Sodium Hydride in DMF

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 2-bromo-5-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Using Silver Carbonate in Benzene

This method has been reported to give high yields of the O-alkylated product.[3]

  • To a solution of 2-bromo-5-hydroxypyridine (1.0 eq.) in benzene, add silver carbonate (0.7 eq.) and the alkyl halide (1.2 eq.).

  • Stir the mixture at 40-50 °C in the dark for 24 hours.

  • Cool the mixture and filter to remove the silver salts.

  • Wash the filtrate with a sodium bicarbonate solution and then with water.

  • Dry the organic layer and concentrate in vacuo.

  • Purify the crude product by column chromatography.[3]

IV. References

  • Benchchem. Technical Support Center: Pyridine Alkylation Reactions. Accessed February 12, 2026.

  • Shiao, M.-J.; Tarng, K.-Y. A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. HETEROCYCLES1990 , 31 (5), 835.

  • ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Accessed February 12, 2026.

  • ResearchGate. Selective O-Alkylation Reaction Screen. Accessed February 12, 2026.

  • Master Organic Chemistry. The Williamson Ether Synthesis. Accessed February 12, 2026.

  • Chemistry Steps. Williamson Ether Synthesis. Accessed February 12, 2026.

  • Synfacts. Selective N-Alkylation of 2-Pyridones. Synfacts2018 , 14 (08), 0834.

  • Journal of the Chemical Society, Perkin Transactions 1. Protecting groups. 1998 , 329-354.

  • Wikipedia. Williamson ether synthesis. Accessed February 12, 2026.

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Accessed February 12, 2026.

  • PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine. Accessed February 12, 2026.

  • Frontier Specialty Chemicals. 2-Bromo-5-fluoro-4-hydroxypyridine. Accessed February 12, 2026.

  • ResearchGate. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Accessed February 12, 2026.

  • ACS Publications. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Accessed February 12, 2026.

  • Organic Chemistry Portal. Protecting Groups. Accessed February 12, 2026.

  • YouTube. Williamson Ether Synthesis. Accessed February 12, 2026.

  • Scribd. Williamson Ether Synthesis Guide. Accessed February 12, 2026.

  • PubMed. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Accessed February 12, 2026.

  • Wikipedia. Protecting group. Accessed February 12, 2026.

  • Journal of the American Chemical Society. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. 2023 , 145 (40), 22055-22062.

  • Organic Synthesis. Protecting Groups. Accessed February 12, 2026.

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Accessed February 12, 2026.

  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Accessed February 12, 2026.

  • Chemical Communications. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. 2020 , 56 (80), 12011-12014.

  • ACS Omega. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. 2022 , 7 (41), 36819-36830.

  • Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. 2016 , 28 (7), 1581-1583.

  • Scientific Reports. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. 2022 , 12, 1941.

  • Organic & Biomolecular Chemistry. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. 2023 , 21 (24), 5036-5040.

  • ResearchGate. Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Accessed February 12, 2026.

  • Journal of the American Chemical Society. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. 2022 , 144 (1), 107-113.

  • Benchchem. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Accessed February 12, 2026.

  • The Journal of Organic Chemistry. Ahead of Print. Accessed February 12, 2026.

  • ResearchGate. The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Accessed February 12, 2026.

  • Organic Syntheses. 2-bromopyridine. Accessed February 12, 2026. [Link]

  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. 2014 , 5 (12), 114-116.

  • BLD Pharm. 2-Bromo-5-chloropyridine. Accessed February 12, 2026.

  • Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines. Accessed February 12, 2026.

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of 2-Bromo-5-(3-methoxypropoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within drug discovery and development, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular characterization, providing detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for 2-Bromo-5-(3-methoxypropoxy)pyridine, a substituted pyridine derivative of interest in medicinal chemistry.

Due to the limited availability of direct experimental data for this specific molecule, this guide will present a detailed prediction of its NMR spectra. To provide a robust comparative framework, we will analyze these predicted data against the experimental NMR data of the closely related analogue, 2-Bromo-5-methoxypyridine. This comparison will illuminate the subtle yet significant spectral shifts induced by the modification of the alkoxy side chain, thereby offering valuable insights for researchers working with similar scaffolds.

Predicted NMR Spectral Data for 2-Bromo-5-(3-methoxypropoxy)pyridine

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-Bromo-5-(3-methoxypropoxy)pyridine. These predictions are derived from established principles of NMR spectroscopy and by analyzing the spectral data of structurally related compounds.

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-(3-methoxypropoxy)pyridine (in CDCl₃, 400 MHz)

Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.50d~8.81H
H-4~7.20dd~8.8, 3.01H
H-6~8.15d~3.01H
H-a~4.05t~6.52H
H-b~2.05p~6.52H
H-c~3.60t~6.52H
H-d~3.35s-3H

Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-(3-methoxypropoxy)pyridine (in CDCl₃, 101 MHz)

Carbon LabelPredicted Chemical Shift (ppm)
C-2~141.5
C-3~140.0
C-4~122.0
C-5~154.0
C-6~112.0
C-a~68.0
C-b~29.5
C-c~70.0
C-d~59.0

Comparative Analysis: The Influence of the Alkoxy Side Chain

To understand the spectral contributions of the 3-methoxypropoxy group, a comparison with the simpler analogue, 2-Bromo-5-methoxypyridine, is instructive.

Table 3: Comparison of ¹H NMR Data

Proton2-Bromo-5-methoxypyridine (Experimental)2-Bromo-5-(3-methoxypropoxy)pyridine (Predicted)Rationale for Shift Differences
H-3~7.45 (d)~7.50 (d)Minimal change expected as the electronic environment is largely unchanged.
H-4~7.15 (dd)~7.20 (dd)Minor downfield shift may occur due to subtle electronic effects of the longer chain.
H-6~8.10 (d)~8.15 (d)Negligible difference expected.
O-CHₓ3.85 (s, 3H)a: ~4.05 (t, 2H), b: ~2.05 (p, 2H), c: ~3.60 (t, 2H), d: ~3.35 (s, 3H)The simple methoxy singlet is replaced by four distinct signals corresponding to the propoxy chain protons. The chemical shifts are characteristic of their positions relative to the oxygen atoms.

Table 4: Comparison of ¹³C NMR Data

Carbon2-Bromo-5-methoxypyridine (Experimental)2-Bromo-5-(3-methoxypropoxy)pyridine (Predicted)Rationale for Shift Differences
C-2~141.2~141.5Minimal change.
C-3~139.8~140.0Minimal change.
C-4~121.7~122.0Minor change.
C-5~153.8~154.0Minor change.
C-6~111.8~112.0Minimal change.
O-C~55.5a: ~68.0, b: ~29.5, c: ~70.0, d: ~59.0The single methoxy carbon signal is replaced by four signals for the 3-methoxypropoxy group, reflecting the more complex carbon framework.

This comparative analysis underscores how extending the alkoxy chain from a simple methyl to a 3-methoxypropyl group significantly alters the NMR spectrum in the aliphatic region while inducing only minor perturbations in the aromatic region.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom labeling and a typical NMR experimental workflow.

Caption: Molecular structure of 2-Bromo-5-(3-methoxypropoxy)pyridine with atom numbering for NMR correlation.

A Sample Preparation (Dissolve in CDCl3) B NMR Tube Loading A->B C Instrument Setup (Shimming & Tuning) B->C D Data Acquisition (1H, 13C, 2D NMR) C->D E Data Processing (Fourier Transform, Phasing) D->E F Spectral Analysis (Peak Picking, Integration) E->F G Structure Elucidation F->G

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.[1]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

3. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 160 ppm.

  • Temperature: 298 K.

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[2]

Conclusion

The structural elucidation of novel compounds like 2-Bromo-5-(3-methoxypropoxy)pyridine relies on a detailed analysis of their spectroscopic data. By predicting the ¹H and ¹³C NMR spectra and comparing them with a closely related, experimentally verified compound, we can confidently anticipate the key spectral features. This guide provides a foundational framework for researchers to interpret the NMR data of this and similar molecules, ensuring the integrity of their synthetic and developmental efforts.

References

  • Benchchem. Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
  • ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum.
  • Benchchem. Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-5-(3-methoxypropoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Permeator" Risk

As researchers, we often treat substituted pyridines as "standard organic intermediates." This is a critical error when handling 2-Bromo-5-(3-methoxypropoxy)pyridine .

While the pyridine core presents known inhalation risks, the 3-methoxypropoxy side chain significantly alters the risk profile. This ether linkage increases the molecule's lipophilicity compared to simple bromopyridines. Consequently, this compound is not just a respiratory irritant; it is a potential transdermal permeator . It can cross the skin barrier more efficiently than its polar analogs, carrying the toxic brominated pyridine core into the systemic circulation.

Core Directive: Standard "blue nitrile" gloves are insufficient for prolonged contact.[1] This guide prioritizes permeation resistance and respiratory isolation .

Hazard Profile & Control Logic

We must apply an "Analog-Based Precautionary Principle" here. While specific toxicological data for this exact CAS is sparse, we extrapolate from the structure-activity relationships of 2-bromopyridine and alkoxy-pyridines.

Hazard ClassGHS Classification (Projected)Mechanism of Action
Acute Toxicity (Dermal) Category 3/4The lipophilic ether chain facilitates transport across the stratum corneum.
Skin/Eye Irritation Category 2 (Severe)Pyridine nitrogen acts as a base; bromine adds alkylating potential.
Target Organ Toxicity STOT-SE 3Vapors/mists trigger immediate mucous membrane inflammation.

The PPE Matrix: A Self-Validating System

Do not rely on generic lab safety rules. Use this matrix to select gear based on your specific interaction with the chemical.[2]

Hand Protection: The Critical Variable

Scientific Rationale: Pyridine derivatives are notorious for permeating thin nitrile rubber. The addition of the methoxypropoxy chain likely acts as a "plasticizer," swelling the glove matrix and reducing breakthrough time.

Interaction LevelRecommended Glove SystemMaterial ThicknessEst. Breakthrough Time
Incidental (Splash) Double Nitrile (High Grade) Inner: 4 milOuter: 5-8 mil< 10 Minutes
Active Handling (Weighing, Syringe Transfer)Laminate / Barrier (e.g., Silver Shield® or Ansell Barrier®)Multi-layer film> 480 Minutes
Spill Cleanup Butyl Rubber > 15 mil> 480 Minutes

Pro-Tip: If using Laminate gloves (which destroy dexterity), wear them as the inner liner and place a tight-fitting nitrile glove over them to regain grip control.

Respiratory & Body Protection[2][3][4][5][6][7]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary Barrier (If hood work is impossible): Full-face respirator with P100/Organic Vapor (OV) cartridges. Note: N95 masks offer zero protection against pyridine vapors.

  • Body: Tyvek® lab coat (impervious to liquids) preferred over standard cotton.

Operational Workflow: The "Clean-to-Dirty" Protocol

Safety is not just what you wear; it is how you move. This workflow minimizes cross-contamination.

SafetyProtocol Start START: Risk Assessment HoodCheck 1. Fume Hood Check (Verify >100 fpm flow) Start->HoodCheck GloveSelect 2. Glove Selection (Task dependent) HoodCheck->GloveSelect Splash Splash Risk Only: Double Nitrile GloveSelect->Splash Observation Handling Active Handling: Laminate Liner + Nitrile Outer GloveSelect->Handling Synthesis/Transfer Action 3. Execution (Keep sash at sash-height) Splash->Action Handling->Action Decon 4. Decontamination (Wipe containers with dilute HCl) Action->Decon Doffing 5. Doffing Sequence (Outer gloves -> Goggles -> Coat -> Inner gloves) Decon->Doffing Disposal 6. Waste Disposal (Halogenated Stream) Doffing->Disposal

Figure 1: Decision logic for PPE selection and operational flow. Note the divergence in glove choice based on exposure duration.

Detailed Handling Protocols

A. Weighing & Transfer (High Risk)
  • Preparation: Place a disposable absorbent mat (pig mat) in the fume hood.

  • Glove Layering: Don Silver Shield® laminate gloves. Pull standard nitrile gloves over them.

  • Transfer: Use a glass pipette or syringe. Avoid plastic pipettes if possible, as the compound may leach plasticizers or soften the tip.

  • Immediate Clean: If a drop falls on the glove, change the outer glove immediately . Do not wait.

B. Decontamination & Doffing (The "Exit Strategy")

Most exposures occur after the experiment, during glove removal.

  • Decon: Wipe all glassware exteriors with a paper towel dampened with 5% HCl (converts the pyridine to a water-soluble salt), then water.

  • Outer Glove Removal: Peel off the outer nitrile gloves, turning them inside out. Dispose in solid hazardous waste.

  • Coat & Eye Gear: Remove lab coat and goggles with the inner (laminate) gloves still on.

  • Inner Glove Removal: Remove laminate gloves last. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 2 minutes.

Emergency & Disposal Logistics

Spill Management
  • Small Spill (< 10 mL): Cover with a specialized organic absorbent (e.g., vermiculite or activated carbon pads). Do not use paper towels alone—they increase surface area for evaporation.

  • Deactivation: Wipe the area with dilute Hydrochloric Acid (1-2M HCl) to protonate the pyridine nitrogen, reducing volatility.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides). Pyridines can form unstable N-oxides or react violently.

  • Labeling: Clearly mark as "Contains Halogenated Pyridine - Toxic."

References

  • National Institutes of Health (NIH). (n.d.). Pyridine Toxicity Profile. PubChem. Retrieved from [Link].

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.